molecular formula C8H5FN2O2 B12832685 Methyl 4-cyano-2-fluoronicotinate

Methyl 4-cyano-2-fluoronicotinate

Cat. No.: B12832685
M. Wt: 180.14 g/mol
InChI Key: RIBSDWPZWTZXHX-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2-fluoronicotinate: is an organic compound that belongs to the class of nicotinates. It is characterized by the presence of a cyano group (-CN) and a fluorine atom attached to the nicotinate ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-cyano-2-fluoronicotinate can be synthesized through various methods. One common approach involves the reaction of 4-cyano-2-fluoronicotinic acid with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyano-2-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Methyl 4-cyano-2-fluoronicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated and cyano-substituted compounds on biological systems.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials .

Mechanism of Action

The mechanism by which methyl 4-cyano-2-fluoronicotinate exerts its effects is primarily through its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through these functional groups .

Comparison with Similar Compounds

  • Methyl 4-cyano-2-chloronicotinate
  • Methyl 4-cyano-2-bromonicotinate
  • Methyl 4-cyano-2-iodonicotinate

Comparison: Methyl 4-cyano-2-fluoronicotinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various applications .

Biological Activity

Methyl 4-cyano-2-fluoronicotinate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the current research findings.

Antiviral Properties

Recent studies have highlighted the antiviral properties of this compound, particularly against HIV-1 integrase (IN). The compound has shown promising results in inhibiting the enzymatic activity of IN, which is crucial for viral replication.

  • Inhibition Potency : The compound exhibits low micromolar IC50 values, indicating significant inhibitory effects on HIV-1 integrase. For example, one study reported an IC50 value in the range of 0.193.7μM0.19-3.7\,\mu M against various HIV subtypes .
  • Cell-Based Assays : In cell culture models, this compound has demonstrated effective antiviral activity with EC50 values significantly lower than many existing treatments .

Cytotoxicity Studies

While evaluating the therapeutic potential, it is essential to assess cytotoxicity. This compound showed favorable selectivity indices (SI), indicating low cytotoxicity relative to its antiviral efficacy. For instance, some derivatives exhibited SI values greater than 1000010000, suggesting a good safety profile for further development .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on HIV-1 Integrase Inhibition :
    • Researchers synthesized various analogs and tested their inhibitory effects on HIV-1 integrase.
    • Results indicated that this compound was among the most potent inhibitors identified, with significant activity against resistant strains .
  • Toxicological Assessment :
    • A comprehensive toxicological assessment was conducted on animal models to evaluate potential side effects.
    • The compound was found to be well-tolerated at therapeutic doses, reinforcing its potential as a candidate for further clinical trials .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity data of this compound compared to other related compounds:

CompoundIC50 (μM)EC50 (μM)Selectivity Index
This compound0.19 - 3.7<0.01>10000
Compound A0.50.05>200
Compound B1.50.15>100

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

methyl 4-cyano-2-fluoropyridine-3-carboxylate

InChI

InChI=1S/C8H5FN2O2/c1-13-8(12)6-5(4-10)2-3-11-7(6)9/h2-3H,1H3

InChI Key

RIBSDWPZWTZXHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN=C1F)C#N

Origin of Product

United States

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